molecular formula C11H16O3 B13590707 (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Cat. No.: B13590707
M. Wt: 196.24 g/mol
InChI Key: GQZAFJKRMBGHPU-QMMMGPOBSA-N
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Description

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a hydroxyl group attached to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (S)-1-(2,4-dimethoxyphenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This method is advantageous due to its scalability and efficiency. The process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: (S)-1-(2,4-dimethoxyphenyl)propan-2-one or (S)-1-(2,4-dimethoxyphenyl)propanal.

    Reduction: (S)-1-(2,4-dimethoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and chiral recognition.

    Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy groups and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2,4-dimethoxyphenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
  • 1-(2,4-dimethoxyphenyl)ethanol: A structurally similar compound with one less carbon in the propanol chain.
  • 1-(2,4-dimethoxyphenyl)propan-1-ol: A positional isomer with the hydroxyl group attached to the first carbon of the propanol chain.

Uniqueness

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer. The presence of methoxy groups at the 2 and 4 positions also contributes to its distinct chemical reactivity and interactions.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2S)-1-(2,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1

InChI Key

GQZAFJKRMBGHPU-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=C(C=C(C=C1)OC)OC)O

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)O

Origin of Product

United States

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